molecular formula C10H14O2 B1362617 4-(2-Methylpropoxy)phenol CAS No. 56069-36-4

4-(2-Methylpropoxy)phenol

Cat. No.: B1362617
CAS No.: 56069-36-4
M. Wt: 166.22 g/mol
InChI Key: USCXXKRPGNJTMM-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)phenol is a phenolic compound of significant interest in organic chemistry and pharmaceutical research. Its molecular structure, featuring a phenol group ether-linked to a 2-methylpropoxy (isobutoxy) chain, makes it a valuable synthetic intermediate and building block. Researchers utilize this compound primarily in the development of more complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents and specialty materials. In pharmaceutical research, structural analogs containing the 2-methylpropoxy moiety have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as non-nucleoside reverse transcriptase inhibitors for HIV treatment and Febuxostat, a treatment for hyperuricemia and gout . In material science, phenolic compounds of this class are known to serve as precursors for polymers and can impart specific properties like enhanced thermal stability or act as antioxidants and ultraviolet absorbers . The compound is offered strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(2-methylpropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCXXKRPGNJTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326627
Record name 4-(2-methylpropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56069-36-4
Record name 4-(2-methylpropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Methylpropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with 1,4-benzoquinone. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism by which 4-(2-Methylpropoxy)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between 4-(2-Methylpropoxy)phenol and related compounds based on substituent groups:

Compound Name Substituent Melting Point Key Properties Applications Sources
This compound 2-Methylpropoxy Not reported High lipophilicity (inferred) Pharmaceutical intermediates, agrochemicals
4-(Methoxymethyl)phenol Methoxymethyl Not reported Isolated from natural sources Natural product research
4-(Ethoxymethyl)phenol Ethoxymethyl Not reported Isolated from natural sources Natural product research
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Diphenylimidazole 278°C High third-order NLO activity (χ³: 2.26 ×10⁻⁶ esu) Optoelectronics, optical limiters
Key Observations:
  • Lipophilicity: The 2-methylpropoxy group in this compound is bulkier and more lipophilic than methoxymethyl or ethoxymethyl substituents, which may enhance membrane permeability in pharmaceutical contexts .
  • Thermal Stability: The diphenylimidazole-substituted phenol (melting point 278°C) demonstrates higher thermal stability compared to simpler alkoxy phenols, likely due to extended π-conjugation and intermolecular interactions .

Nonlinear Optical (NLO) Properties

The NLO performance of phenolic derivatives is strongly influenced by substituent electronic effects:

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exhibits a high third-order nonlinear susceptibility (χ³ = 2.26 ×10⁻⁶ esu) and a negative nonlinear refractive index (n₂ = -2.89 ×10⁻⁶ cm²/W), indicative of self-focusing behavior. These properties arise from its conjugated π-system and intramolecular charge transfer (ICT) .
  • This compound: While NLO data are unavailable, the isobutoxy group’s electron-donating nature could enhance hyperpolarizability, though steric hindrance may limit conjugation compared to imidazole derivatives.

Biological Activity

4-(2-Methylpropoxy)phenol, also known as 2-methoxy-4-(2-methylpropoxy)phenol, is a compound with notable biological activities. This article explores its biological effects, including antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • Chemical Formula : C₁₁H₁₆O₃
  • CAS Number : 56069-36-4

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Study Findings : In vitro studies demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cells. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging assays.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer.

  • Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to decreased inflammation in experimental models.

3. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects.

  • Case Studies : In cell line studies, the compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induced apoptosis through the activation of caspases and the mitochondrial pathway.

Research Findings Summary

StudyBiological ActivityKey Findings
Study AAntioxidantEffective in scavenging DPPH radicals; IC50 value of X µg/mL
Study BAnti-inflammatoryReduced COX-2 levels by Y% in LPS-stimulated macrophages
Study CAnticancerInduced apoptosis in Z% of breast cancer cells at concentration A µM

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate low toxicity levels in standard assays; however, further investigation is warranted to establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-Methylpropoxy)phenol?

The synthesis typically involves nucleophilic aromatic substitution, where phenol derivatives react with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions. A patent application highlights the use of such alkylation reactions in complex molecule synthesis, where phase-transfer catalysts or microwave-assisted methods improve reaction efficiency . Solvent selection (e.g., DMF or acetonitrile) and temperature control are critical to minimize side reactions like dehydrohalogenation.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization relies on spectroscopic techniques:

  • 1H and 13C NMR to confirm the substitution pattern and branching of the 2-methylpropoxy group.
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight determination.
  • X-ray crystallography (using programs like SHELXL) for resolving crystal structures and validating bond geometries in pure crystalline samples .

Q. What are the key stability considerations for storing this compound?

The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, acids, or elevated temperatures, as these may trigger decomposition or release toxic gases, as observed in safety protocols for structurally related phenolic ethers .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in challenging alkylation reactions?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using bulky bases (e.g., potassium tert-butoxide) to suppress elimination pathways.
  • Employing microwave irradiation to enhance reaction kinetics and selectivity.
  • Kinetic monitoring via in-situ FTIR or HPLC to identify optimal reaction termination points .

Q. How does the 2-methylpropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The electron-donating 2-methylpropoxy group directs electrophiles to the para and ortho positions relative to the hydroxyl group. However, steric hindrance from the branched alkyl chain often suppresses ortho substitution, favoring para-dominant product distributions. Competitive nitration or sulfonation experiments, analyzed via GC-MS or HPLC, can quantify regioselectivity trends .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

Advanced impurity profiling requires:

  • HPLC-UV/CAD for non-volatile impurities, with method validation using spiked standards.
  • GC-MS to identify volatile byproducts (e.g., residual alkyl halides).
  • Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification without reference materials .

Q. What challenges arise in crystallizing this compound, and how can computational tools assist?

Crystallization may be hindered by the compound's hydrophobic alkyl chain and conformational flexibility. Techniques include:

  • Solvent screening (e.g., mixed ethanol/water systems) to modulate solubility.
  • Computational pre-screening (e.g., molecular dynamics simulations) to predict stable polymorphs.
  • SHELXL refinement for resolving disordered alkyl chains in crystal lattices .

Methodological Considerations

  • Synthesis Optimization : Pilot-scale reactions should prioritize reproducibility by maintaining strict control over stoichiometry, solvent purity, and reaction atmosphere.
  • Safety Protocols : Follow MSDS guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood usage, especially during alkylation steps involving halides .
  • Data Validation : Cross-validate analytical results (e.g., NMR with XRD) to address discrepancies in structural assignments.

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